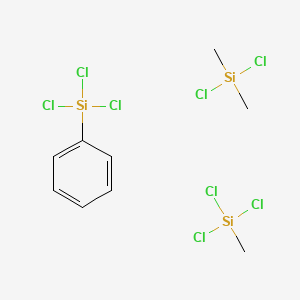
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane: is a complex organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, specifically dichlorodimethylsilane, trichloromethylsilane, and trichlorophenylsilane. This compound is known for its unique properties, including high thermal stability and resistance to oxidation and chemical attack .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane typically involves the polymerization of dichlorodimethylsilane with trichloromethylsilane and trichlorophenylsilane. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also involve purification steps to remove any unreacted monomers and by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkyl or aryl groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the condensation of silanol groups.
Major Products:
Substitution Reactions: The major products are substituted silanes with various organic groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Condensation Reactions: The major products are cross-linked siloxane networks.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, making them hydrophobic or enhancing their adhesion properties.
Catalysis: It serves as a precursor for the synthesis of catalysts used in various chemical reactions.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biomedical Coatings: It is used to create coatings for medical devices to improve their biocompatibility and reduce the risk of infection.
Industry:
Electronics: The compound is used in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and chemical stability.
Coatings and Sealants: It is used in the formulation of coatings and sealants that require high durability and resistance to harsh environmental conditions.
Mécanisme D'action
The mechanism of action of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can form stable bonds with oxygen, carbon, and other elements, leading to the formation of robust and durable materials. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Comparaison Avec Des Composés Similaires
- Silane, dichlorodimethyl-, polymer with dichlorodiphenylsilane, trichloromethylsilane and trichlorophenylsilane
- Dichlorodimethylsilane
- Trichloromethylsilane
- Trichlorophenylsilane
Uniqueness: dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane stands out due to its combination of thermal stability, chemical resistance, and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it unique compared to other similar compounds .
Propriétés
Numéro CAS |
25766-16-9 |
|---|---|
Formule moléculaire |
C9H14Cl8Si3 |
Poids moléculaire |
490.1 g/mol |
Nom IUPAC |
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane |
InChI |
InChI=1S/C6H5Cl3Si.C2H6Cl2Si.CH3Cl3Si/c7-10(8,9)6-4-2-1-3-5-6;2*1-5(2,3)4/h1-5H;1-2H3;1H3 |
Clé InChI |
DNEPOUYUYHCPTN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
SMILES canonique |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















